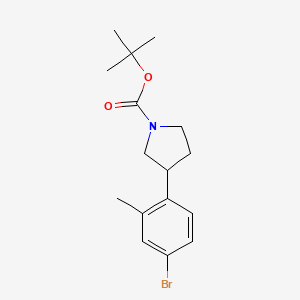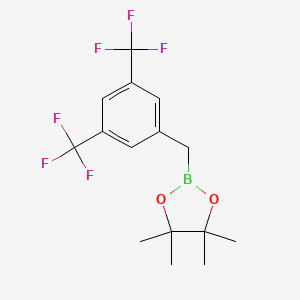
1,2-Bis(3-bromophenyl)-1,2-ethanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(3-bromophenyl)-1,2-ethanediamine is an organic compound characterized by the presence of two bromophenyl groups attached to an ethanediamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(3-bromophenyl)-1,2-ethanediamine typically involves the reaction of 3-bromobenzaldehyde with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and minimize production costs. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(3-bromophenyl)-1,2-ethanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromophenyl groups to phenyl groups or other reduced forms.
Substitution: The bromine atoms in the bromophenyl groups can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce phenyl derivatives. Substitution reactions can result in various functionalized derivatives.
Applications De Recherche Scientifique
1,2-Bis(3-bromophenyl)-1,2-ethanediamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug precursor.
Industry: It is used in the development of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of 1,2-Bis(3-bromophenyl)-1,2-ethanediamine involves its interaction with specific molecular targets and pathways. The bromophenyl groups can participate in various chemical interactions, such as hydrogen bonding and π-π stacking, which influence the compound’s reactivity and biological activity. The ethanediamine backbone provides flexibility and additional functional groups for further chemical modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-dione: This compound has similar structural features but with methoxy groups instead of bromine atoms.
1,2-Bis(4-bromophenyl)ethane: A related compound with bromine atoms in the para position.
1,2-Bis(3-bromophenyl)ethanediol: A similar compound with hydroxyl groups instead of amino groups.
Uniqueness
1,2-Bis(3-bromophenyl)-1,2-ethanediamine is unique due to the presence of both bromophenyl groups and an ethanediamine backbone, which provides a combination of reactivity and flexibility not found in other similar compounds. This uniqueness makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C14H14Br2N2 |
|---|---|
Poids moléculaire |
370.08 g/mol |
Nom IUPAC |
1,2-bis(3-bromophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H14Br2N2/c15-11-5-1-3-9(7-11)13(17)14(18)10-4-2-6-12(16)8-10/h1-8,13-14H,17-18H2 |
Clé InChI |
ZDBDQKXPNYRIKQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)C(C(C2=CC(=CC=C2)Br)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


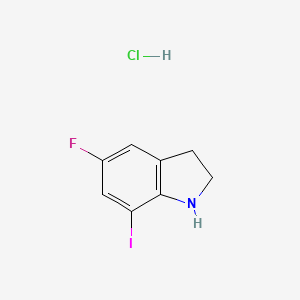
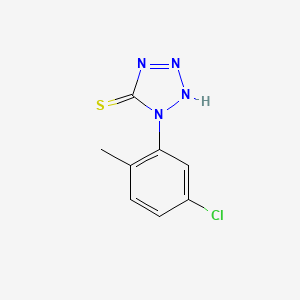
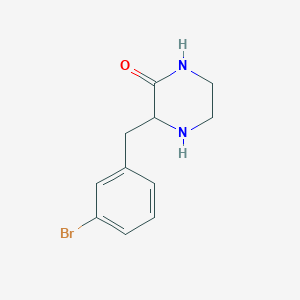

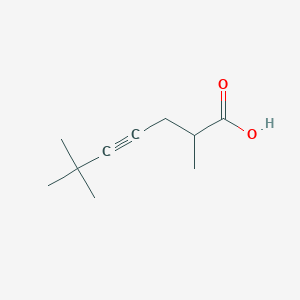

![7-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13680998.png)
![3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid Pinacol Ester](/img/structure/B13681000.png)
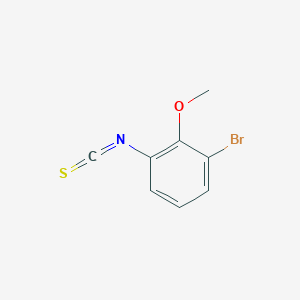
![2-(Trimethylsilyl)furo[2,3-b]pyridine](/img/structure/B13681012.png)
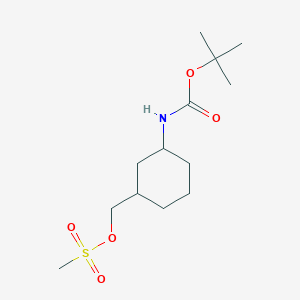
![8-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13681025.png)
